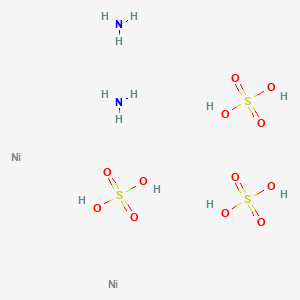

azane;nickel;sulfuric acid

Description

Structure

2D Structure

Properties

CAS No. |

25749-08-0 |

|---|---|

Molecular Formula |

H12N2Ni2O12S3 |

Molecular Weight |

445.7 g/mol |

IUPAC Name |

azane;nickel;sulfuric acid |

InChI |

InChI=1S/2H3N.2Ni.3H2O4S/c;;;;3*1-5(2,3)4/h2*1H3;;;3*(H2,1,2,3,4) |

InChI Key |

ZTIBLSFDOTXLGD-UHFFFAOYSA-N |

Canonical SMILES |

N.N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ni].[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science

Solution Growth Techniques

Solution growth techniques are a cornerstone in the production of high-quality nickel ammonium (B1175870) sulfate (B86663) crystals. These methods involve the dissolution of the constituent salts in a suitable solvent, followed by the induction of crystallization through various means.

Slow Evaporation Methodologies

The slow evaporation method is a straightforward and widely used technique for growing single crystals of nickel ammonium sulfate. The process begins with the preparation of a saturated or near-saturated aqueous solution of nickel sulfate and ammonium sulfate, typically in a 1:1 molar ratio. google.com This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that drives the nucleation and subsequent growth of crystals.

The synthesis of the raw material often involves heating nickel sulfate hexahydrate (Ni(SO₄)·6H₂O) and ammonium sulfate ((NH₄)₂SO₄) in distilled water to dissolve them, followed by evaporation at around 60°C to obtain the initial granular crystals of nickel ammonium sulfate. google.com For optimal crystal growth, the pH of the saturated solution is maintained between 4 and 5. google.com The resulting crystals are typically bluish-green. youtube.com

Cooling Solution Crystallization Processes

Cooling crystallization is another effective method for producing nickel ammonium sulfate. This technique leverages the temperature-dependent solubility of the salt. A saturated solution is prepared at an elevated temperature, and then gradually cooled. As the temperature decreases, the solubility of the salt diminishes, leading to supersaturation and subsequent crystallization.

One documented process involves dissolving nickel sulfate and ammonium sulfate in hot water, mixing the solutions with vigorous stirring, and then allowing the mixture to cool. crystalls.info The resulting precipitate is filtered and can be washed with a small amount of ethanol (B145695) or acetone (B3395972). crystalls.info For instance, a solution can be prepared by dissolving the constituent salts in water, gently warming to ensure complete dissolution, and then allowing it to cool to room temperature for 12 to 24 hours. youtube.com To maximize crystal yield, the solution can be further cooled in a refrigerator for about 12 hours. youtube.com

A specific method for growing large single crystals for applications like ultraviolet filters involves cooling a saturated aqueous solution from 65°C down to 30°C. google.com In this process, spontaneously formed small crystals are used as seeds, with a controlled growth rate of 2-3 mm per day and a crystal rotation of 30 rpm. google.com The temperature control is precise, with an accuracy of 0.05°C. google.com

Batch Cooling Crystallization Kinetics

The kinetics of batch cooling crystallization of nickel sulfate hexahydrate are significantly influenced by the presence of ammonium ions (NH₄⁺), which are a key component of nickel ammonium sulfate. Research has shown that the concentration of these ions can either inhibit or promote crystal growth.

At low concentrations of ammonium ions (up to 2.5 g/L), a competitive process occurs between nickel ions (Ni²⁺) and ammonium ions to bind with sulfate ions (SO₄²⁻). nih.govnih.gov This competition leads to a decrease in the crystal output yield and growth rate, while increasing the activation energy for crystallization. nih.govnih.gov The activation energy for the crystallization of pure nickel sulfate is reported to be 215.79 kJ/mol, which increases with the addition of low concentrations of ammonium impurities. nih.gov

Conversely, at higher concentrations of ammonium ions, they tend to be incorporated into the crystal structure, forming the double salt (NH₄)₂Ni(SO₄)₂·6H₂O. nih.govresearchgate.net This formation of the double salt results in an increased crystal output yield and growth rate, along with a decrease in the activation energy for crystallization. nih.govresearchgate.net

Gel Growth Techniques

Gel growth is an alternative method that allows for the growth of high-quality single crystals at ambient temperatures, minimizing thermal defects. ias.ac.inias.ac.in In this technique, a gel, such as silica (B1680970) gel, acts as a medium for the controlled diffusion of reactant solutions.

For nickel ammonium sulfate, a common approach involves preparing a silica gel by mixing an aqueous solution of sodium metasilicate (B1246114) with sulfuric acid. ias.ac.inscholarsresearchlibrary.com One of the reactant solutions, for example, nickel sulfate, is incorporated into the gel-forming solution. ias.ac.in After the gel sets, the other reactant solution, ammonium sulfate, is carefully added on top. ias.ac.inscholarsresearchlibrary.com The ions then diffuse through the gel, and where they meet at a point of sufficient supersaturation, nucleation and crystal growth occur. ias.ac.in

The quality and size of the crystals can be influenced by several factors, including the pH of the gel, the aging of the gel, and the concentration of the reactants. ias.ac.in It has been observed that increasing the pH and the age of the gel can reduce the number of crystal nuclei, leading to fewer but larger crystals. ias.ac.in

Parameters Influencing Crystal Growth

The growth of nickel ammonium sulfate crystals is a delicate process influenced by several parameters, with the presence of impurities being a critical factor.

Impact of Impurities on Crystallization Mechanisms

Impurities can significantly alter the crystallization process of nickel sulfate, and by extension, nickel ammonium sulfate. The presence of ammonium ions, as discussed in the context of batch cooling crystallization, is a prime example. At low concentrations, they can hinder growth, while at higher concentrations they become incorporated into the crystal lattice, forming the double salt. nih.govresearchgate.net This incorporation leads to a distortion in the crystal structure. nih.govresearchgate.net

Other impurities, such as magnesium, can also have a notable impact. Due to its similar ionic radius and charge, magnesium can substitute nickel ions in the crystal lattice of nickel sulfate hexahydrate, a process known as isomorphous substitution. researchgate.net This not only affects the purity of the final product but can also alter the crystallization pathways. mdpi.commetu.edu.tr The presence of surfactants and adjustments to the pH level can also positively influence the shape and transparency of the resulting crystals. crystalls.info For example, adding a small amount of baking soda can help precipitate out certain impurities, leading to a clearer final crystal. crystalls.info

Table 1: Summary of Synthetic Methodologies for Nickel Ammonium Sulfate

| Methodology | Description | Key Parameters | Outcome |

|---|---|---|---|

| Slow Evaporation | A saturated solution is allowed to evaporate slowly, leading to supersaturation and crystal growth. google.com | pH 4-5, controlled temperature (e.g., 60°C for initial synthesis). google.com | Bluish-green single crystals. youtube.com |

| Cooling Crystallization | A saturated solution at a high temperature is gradually cooled to induce crystallization due to decreased solubility. crystalls.info | Controlled cooling rate, initial and final temperatures (e.g., 65°C to 30°C). google.comyoutube.com | High yield of crystals, potential for large single crystals. google.comyoutube.com |

| Gel Growth | Reactants diffuse through a gel medium, reacting to form crystals at a point of supersaturation. ias.ac.inscholarsresearchlibrary.com | Gel type (e.g., silica), pH, reactant concentrations, gel aging. ias.ac.inscholarsresearchlibrary.com | High-quality single crystals with fewer defects. ias.ac.in |

Table 2: Influence of Ammonium Ion Impurity on Nickel Sulfate Crystallization

| Ammonium Concentration | Effect on Crystal Growth | Effect on Activation Energy | Mechanism |

|---|---|---|---|

| Low (≤ 2.5 g/L) | Decreased yield and growth rate. nih.govnih.gov | Increased. nih.govnih.gov | Competitive binding of Ni²⁺ and NH₄⁺ with SO₄²⁻. nih.govnih.gov |

| High (> 2.5 g/L) | Increased yield and growth rate. nih.govresearchgate.net | Decreased. nih.govresearchgate.net | Incorporation of NH₄⁺ into the crystal lattice to form (NH₄)₂Ni(SO₄)₂·6H₂O. nih.govresearchgate.net |

Influence of Seed Ratio on Crystal Yield

The introduction of seed crystals into a supersaturated solution is a fundamental technique in crystallization to control nucleation and promote uniform crystal growth. In the case of nickel sulfate crystallization, which is closely related to the production of nickel ammonium sulfate, the seed ratio has a demonstrable effect on the final crystal yield.

Research into the batch cooling crystallization of nickel sulfate hexahydrate reveals that the seed ratio significantly influences the crystal output yield. nih.govresearchgate.net An increased amount of seed crystals provides a larger surface area for solute deposition, which can accelerate the crystallization process and lead to a higher recovery of the product from the solution. nih.gov While the primary impact is on the yield, studies also indicate a slight increase in crystal purity with an optimized seed ratio. nih.govresearchgate.net However, the presence of impurities, such as excess ammonium ions, can have a more substantial impact on the crystal growth mechanisms than the seed ratio itself. nih.gov

Table 1: Effect of Seed Ratio on Nickel Sulfate Crystallization

| Parameter | Influence of Increasing Seed Ratio | Reference |

|---|---|---|

| Crystal Yield | Significantly increases | nih.gov, researchgate.net |

| Crystal Purity | Slightly increases | nih.gov, researchgate.net |

| Growth Mechanism | Less significant influence compared to impurities | nih.gov |

Role of Solution pH and Temperature in Crystallization

The physicochemical conditions of the crystallization medium, specifically pH and temperature, are pivotal in determining the solubility, crystal habit, and the specific hydrate (B1144303) form of nickel ammonium sulfate that precipitates.

pH: The pH of the aqueous solution plays a crucial role in the synthesis of nickel ammonium sulfate. Acidifying the solution, typically to a pH between 1 and 2, is a common practice to prevent the hydrolysis of nickel ions, which would otherwise precipitate as insoluble nickel(II) hydroxide (B78521) (Ni(OH)₂). Some patented methods utilize a broad pH range from -0.5 to 8.0, demonstrating the versatility of the process depending on the desired outcome and the presence of other substances. google.com For instance, crystallization carried out at a pH of 3 has been reported to yield satisfactory results. google.com Conversely, adjusting the pH by adding a mild base like baking soda can aid in precipitating impurities such as iron salts, thereby purifying the resulting solution and leading to more transparent, well-defined crystals. crystalls.info

Temperature: Temperature directly affects the solubility of nickel ammonium sulfate and the stability of its different hydrated forms. acs.orgnih.gov The solubility increases with temperature, allowing for the preparation of supersaturated solutions from which crystals can be grown upon cooling. google.com

The growth process is often conducted over a specific temperature range. For example, studies have measured crystal growth rates between 15-35°C, while other methods involve cooling a saturated solution from 65°C down to 30°C. acs.orggoogle.com Industrial processes may utilize temperatures as high as 70°C. mdpi.com The selection of temperature is critical as it can influence which crystalline phase is most stable. For example, operating at 50°C is specifically done to produce the hexahydrate form, which is stable above 31.5°C, whereas the heptahydrate form tends to crystallize from pure water at lower temperatures. nih.govaalto.fi The rate of cooling also impacts the degree of supersaturation and can affect the final crystal morphology. mdpi.com

Table 2: Influence of pH and Temperature on Crystallization

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 1-3) | Prevents Ni(OH)₂ precipitation, ensures Ni²⁺ availability. | , google.com |

| Mildly Basic | Can precipitate impurities, improving crystal quality. | crystalls.info | |

| Temperature | 15-35°C | Range for studying temperature-dependent crystal growth. | acs.org |

| > 31.5°C | Favors the formation of the stable hexahydrate (·6H₂O) form. | nih.gov | |

| 30-65°C | Common range for cooling crystallization methods. | google.com |

Preparation of Derivative Salts and Solid Solutions

Nickel ammonium sulfate is a member of the Tutton's salts, an isomorphous series of double salts with the general formula M'₂(M'')(SO₄)₂·6H₂O. laboratorynotes.com This isomorphism allows for the formation of solid solutions and derivative salts where the nickel or ammonium ions are substituted by other chemically similar ions.

The preparation of solid solutions is achieved through cocrystallization. Research has demonstrated the formation of solid solutions between nickel ammonium sulfate and other Tutton's salts like magnesium ammonium sulfate or zinc ammonium sulfate. akjournals.comscilit.com In these mixed-crystal systems, the nickel ions are incorporated into the crystal lattice of the host salt. akjournals.com The distribution of the guest ion within the host crystal is not always homogeneous and depends on the crystallization conditions. akjournals.com For instance, the cocrystallization of nickel ammonium sulfate with magnesium ammonium sulfate has been studied extensively, showing that the resulting crystals are in momentary equilibrium with the solution during their formation. akjournals.com

The presence of excess ions in the crystallization solution can lead to the formation of different products. For example, at high concentrations of ammonium ions, the formation of the double salt (NH₄)₂Ni(SO₄)₂·6H₂O is favored, which can be considered a derivative when starting from a solution of nickel sulfate. nih.govresearchgate.net It is also possible to create layered crystals by placing a seed crystal of nickel ammonium sulfate into a saturated solution of another Tutton's salt, resulting in a crystal-within-a-crystal structure. crystalls.info

Table 3: Examples of Nickel Ammonium Sulfate Solid Solutions

| Cocrystallized Salt | Resulting Product | Significance | Reference |

|---|---|---|---|

| Magnesium Ammonium Sulfate | (Ni,Mg)(NH₄)₂(SO₄)₂·6H₂O | Forms a solid solution where Ni²⁺ is incorporated into the magnesium ammonium sulfate lattice. Purer magnesium salt crystals can be obtained at higher temperatures. | akjournals.com |

| Zinc Ammonium Sulfate | (Ni,Zn)(NH₄)₂(SO₄)₂·6H₂O | Forms a solid solution as part of the isomorphous picromerite series. | scilit.com |

| Copper Ammonium Sulfate | (Ni,Cu)(NH₄)₂(SO₄)₂·6H₂O | Forms a solid solution within the Tutton's salt family. | scilit.com |

Table 4: List of Compound Names

| IUPAC Name | Common Name | Chemical Formula |

|---|---|---|

| azane;nickel;sulfuric acid | Nickel Ammonium Sulfate | (NH₄)₂Ni(SO₄)₂ |

| Nickel Ammonium Sulfate Hexahydrate | (NH₄)₂Ni(SO₄)₂·6H₂O | |

| Nickel(II) Sulfate | NiSO₄ | |

| Ammonium Sulfate | (NH₄)₂SO₄ | |

| Nickel(II) Hydroxide | Ni(OH)₂ | |

| Magnesium Ammonium Sulfate | (NH₄)₂Mg(SO₄)₂·6H₂O | |

| Zinc Ammonium Sulfate | (NH₄)₂Zn(SO₄)₂·6H₂O |

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms within the nickel ammonium (B1175870) sulfate (B86663) hexahydrate crystal.

Crystals of nickel ammonium sulfate hexahydrate have been identified as belonging to the monoclinic crystal system . laboratorynotes.comiucr.orgresearchgate.net The specific space group determined for this compound is P2₁/a . iucr.orgnih.gov This space group indicates a centered unit cell with a two-fold screw axis and a glide plane. The presence of only two formula units per unit cell implies that the nickel atoms must occupy positions at centers of symmetry. iucr.org

| Crystal System | Space Group |

| Monoclinic | P2₁/a |

Table 1: Crystal System and Space Group of Nickel Ammonium Sulfate Hexahydrate.

Detailed analysis of the diffraction data has provided precise measurements of the unit cell dimensions. For nickel ammonium sulfate hexahydrate, these parameters define the size and shape of the repeating unit in the crystal lattice. iucr.orgnih.gov

| Unit Cell Parameter | Value |

| a | 9.181 Å |

| b | 12.459 Å |

| c | 6.239 Å |

| α | 90° |

| β | 106.95° (106° 57') |

| γ | 90° |

Table 2: Unit Cell Parameters for Nickel Ammonium Sulfate Hexahydrate. iucr.orgnih.gov

Polycrystalline X-ray Diffraction Characterization

Polycrystalline X-ray diffraction (XRD) is a common technique used to identify the compound and assess its purity. The XRD pattern of a powdered sample of nickel ammonium sulfate hexahydrate shows a series of diffraction peaks at specific 2θ angles. These patterns are consistent with the monoclinic structure determined from single-crystal analysis. researchgate.net The observed peaks in the XRD pattern can be indexed to specific crystallographic planes of the known structure, confirming the phase identity of the bulk material. researchgate.net Studies have shown that the purity of synthesized nickel ammonium sulfate can be confirmed by comparing its XRD pattern to standard diffraction data, with sharp, well-defined peaks indicating a high degree of crystallinity. researchgate.net

Investigation of Intermolecular Interactions

The stability and structure of the nickel ammonium sulfate hexahydrate crystal are heavily influenced by a network of non-covalent interactions.

An extensive and complex network of hydrogen bonds is crucial for the stability of the crystal lattice. laboratorynotes.com The structure contains octahedral [Ni(H₂O)₆]²⁺ complexes, ammonium cations (NH₄⁺), and sulfate anions (SO₄²⁻). Hydrogen bonds exist between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate anions. Additionally, the hydrogen atoms of the ammonium ions form hydrogen bonds with the sulfate oxygen atoms. iucr.org This intricate framework of hydrogen bonds links all the ionic components, creating a stable three-dimensional structure. iucr.org It has been suggested that each ammonium group is bonded to three sulfate groups, and in turn, each sulfate group is bonded to three ammonium groups, creating layers of NH₄⁺-SO₄²⁻ groups held together by these interactions. iucr.org This is a characteristic feature of Tutton's salts.

Crystal Morphology and Growth Patterns

The compound azane;nickel;sulfuric acid, systematically known as nickel ammonium sulfate, typically crystallizes as a hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O). crystalls.infolaboratorynotes.com This hydrated salt is a member of the Tutton salt family of double sulfates. laboratorynotes.comresearchgate.net The crystals are known for their distinct green to bluish-green coloration. laboratorynotes.comnih.gov In nature, it can be found as the mineral nickelboussingaultite. crystalls.info

Detailed crystallographic studies have been conducted to determine the precise structure of nickel ammonium sulfate hexahydrate. X-ray diffraction analyses have consistently shown that it crystallizes in the monoclinic system. crystalls.inforesearchgate.netiucr.orgscholarsresearchlibrary.comtandfonline.com While there is general agreement on the crystal system, reported space groups and lattice parameters can vary slightly between studies. The most commonly cited space groups are P2₁/a and P2₁/c. researchgate.netiucr.orgtandfonline.comresearchgate.net These variations can be attributed to different experimental conditions or the specific form of the crystal being analyzed.

The nickel ion (Ni²⁺) within the crystal lattice is typically in an octahedral coordination environment, bonded to the oxygen atoms from water molecules and sulfate anions. laboratorynotes.com The ammonium ions play a crucial role in stabilizing the crystal structure through hydrogen bonding interactions. laboratorynotes.comiucr.org This framework results in specific cleavage planes; a good cleavage parallel to the (201) plane is observed, and notably, a cleavage parallel to the (010) plane is also present, a feature characteristic of ammonium-containing salts in this isomorphous series. iucr.org

The general shape or habit of the crystals is often described as a truncated, deformed, oblique hexagonal prism. crystalls.info Research on the crystallization of the related compound α-NiSO₄·6H₂O describes its morphology as thick plates or short-prismatic crystals. rsc.org

Table 1: Crystallographic Data for Nickel Ammonium Sulfate Hexahydrate

| Parameter | Source crystalls.info | Source iucr.org | Source researchgate.net | Source tandfonline.com |

|---|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | - | P2₁/a | P2₁/c | P2₁/c |

| a (Å) | 6.244 | 9.181 | 6.2351 | 6.241 |

| b (Å) | 12.469 | 12.459 | 12.451 | 12.472 |

| c (Å) | 9.195 | 6.239 | 9.1798 | 9.191 |

| β (°) | 106.98 | 106.95 (106° 57') | 106.88 | 106.88 |

Detailed Research Findings on Crystal Growth

The growth of nickel ammonium sulfate crystals can be achieved through various methods, including slow evaporation of aqueous solutions, cooling of saturated solutions, and gel techniques. laboratorynotes.comresearchgate.netscholarsresearchlibrary.comyoutube.com The synthesis typically involves dissolving stoichiometric amounts of nickel(II) sulfate and ammonium sulfate in water and allowing crystallization to occur. laboratorynotes.comyoutube.com

Several factors have been identified that influence the growth patterns and final morphology of the crystals:

Influence of Impurities: The presence of excess of one of the constituent sulfates can alter the final shape of the crystal. crystalls.info Studies on the crystallization of nickel sulfate have shown that high concentrations of ammonium (NH₄⁺) ions as an impurity lead to the formation of the double salt, (NH₄)₂Ni(SO₄)₂·6H₂O, which has the effect of increasing the crystal output yield and growth rate. nih.gov The incorporation of these ammonium ions can, however, induce structural distortions in the crystal lattice. nih.gov

Influence of pH and Surfactants: Adjusting the pH level can impact the crystal's appearance. crystalls.info The addition of surfactants, such as sodium lauryl sulfate, has been noted to have a positive effect on the shape and transparency, leading to sharper-edged crystals. crystalls.info

Advanced Growth Techniques: For producing large, high-quality single crystals, more advanced methods have been employed. A deep-green single crystal with dimensions of 20.5 × 28 × 15 mm³ was successfully grown using a cooling solution method. researchgate.net Furthermore, the Sankaranarayanan-Ramasamy (S-R) method, a unidirectional solution growth technique, has been used to grow a large [1 1 0] oriented single crystal measuring 17 mm in diameter and 95 mm in length. tandfonline.com X-ray diffraction of crystals grown by this method confirmed a monoclinic structure with sharp peaks, indicating good crystallinity. tandfonline.com

The thermal stability of the grown crystals has also been a subject of investigation. Thermal analysis indicates that the hexahydrate form is thermally unstable beyond 64.53°C, where it begins to decompose. scholarsresearchlibrary.com Other studies have noted a dehydration temperature of around 95-96°C. researchgate.nettandfonline.com

Spectroscopic Characterization and Vibrational Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of ammonium (B1175870) nickel sulfate (B86663) provides critical information about its optical transparency and electronic structure. The characteristic green color of the compound is a direct result of electronic transitions within the d-orbitals of the nickel(II) ion, influenced by the octahedral ligand field created by surrounding water and sulfate molecules. laboratorynotes.com

Ammonium nickel sulfate hexahydrate (ANSH) crystals exhibit discontinuous optical transmission from the ultraviolet to the near-infrared regions. researchgate.net This property makes them suitable for use as ultraviolet light filters. researchgate.nettandfonline.com The transmission spectrum is characterized by several distinct bands.

Table 1: Optical Transmission Peaks of Ammonium Nickel Sulfate Hexahydrate (ANSH)

| Wavelength (nm) | Region | Reference |

|---|---|---|

| ~250 | Ultraviolet | researchgate.net, tandfonline.com |

| ~480-500 | Visible | researchgate.net, tandfonline.com |

| ~875 | Near-Infrared | researchgate.net, tandfonline.com |

The absorption bands observed in the UV-Vis spectrum correspond to d-d electronic transitions of the Ni²⁺ ion. laboratorynotes.com For solutions of nickel compounds, characteristic absorption bands appear at around 385 nm, 650 nm, and 725 nm, which are attributed to these electronic transitions. researchgate.net

The optical energy gap, a crucial parameter for semiconductor and optical materials, has been determined for ammonium nickel sulfate crystals. Using data from the UV-Vis absorption spectra, the direct and indirect optical energy gaps can be calculated from a Tauc's plot. researchgate.netresearchgate.net These calculations provide fundamental information about the electronic band structure of the material.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and molecular structure of ammonium nickel sulfate. These analyses confirm the presence of the constituent ions and molecules: the sulfate tetrahedron (SO₄²⁻), the hydrated nickel octahedron ([Ni(H₂O)₆]²⁺), and the ammonium cation (NH₄⁺). researchgate.netnih.govresearchgate.net Experimental studies typically measure the FTIR spectra in the 400–4000 cm⁻¹ range and Raman spectra between 100–4000 cm⁻¹. researchgate.netnih.govresearchgate.net

The vibrational spectra of ammonium nickel sulfate are complex, showing distinct bands corresponding to the internal modes of the sulfate and ammonium ions, as well as the vibrations of the coordinated water molecules.

Sulfate (SO₄²⁻) Modes : The free sulfate ion has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). In the crystal lattice, its symmetry is lowered, causing the degenerate modes to split. The most intense Raman band is typically the symmetric stretching mode (ν₁) of the SO₄²⁻ ion, observed around 974-980 cm⁻¹. nih.govresearchgate.net Other sulfate bands, such as the asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄), are also identified in the spectra. researchgate.netmdpi.com

Ammonium (NH₄⁺) Modes : The ammonium ion also exhibits characteristic vibrational bands. A prominent band for the NH₄⁺ symmetric stretching vibration (ν₁) is observed around 2954-3143 cm⁻¹. researchgate.netmdpi.com Bending vibrations are also present, such as the ν₄ mode identified in IR spectra around 1432 cm⁻¹ and 1510 cm⁻¹. mdpi.com

Aqua-Nickel ([Ni(H₂O)₆]²⁺) and Water Modes : The presence of six water molecules in the hydrated crystal is confirmed by broad bands in the O-H stretching region (around 3000-3600 cm⁻¹) and H-O-H bending region (around 1637 cm⁻¹). mdpi.com The spectra can even show separate bands for the different, crystallographically independent water molecules. capes.gov.br Vibrations corresponding to the Ni-O bonds in the [Ni(H₂O)₆]²⁺ octahedra are typically found in the lower frequency region of the spectrum. researchgate.net

Table 2: Selected Vibrational Modes for Ammonium Nickel Sulfate and Related Tutton Salts

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |

|---|---|---|---|

| ~3194 | Raman | ν₃ (NH₄⁺) | mdpi.com |

| ~2954 | Raman | ν₁ (NH₄⁺) | mdpi.com |

| ~1637 | IR | δ (H₂O) | mdpi.com |

| ~1432 | IR | ν₄ (NH₄⁺) | mdpi.com |

| ~974-986 | Raman | ν₁ (SO₄²⁻) | nih.gov, researchgate.net |

The IR and Raman spectra serve as fingerprints for the functional groups within the compound. The presence of sharp, distinct peaks for the sulfate and ammonium ions confirms their existence as discrete entities within the crystal lattice. nih.gov The broadness of the bands in the water stretching region is indicative of extensive hydrogen bonding between the water molecules, the sulfate anions, and the ammonium cations, which contributes to the stability of the crystal structure. laboratorynotes.comscielo.brscholarsresearchlibrary.com

Introducing dopants into the ammonium nickel sulfate crystal lattice causes noticeable changes in the vibrational spectra. Studies on crystals doped with substances like silver nitrate (B79036) (AgNO₃) or boric acid (H₃BO₃) have shown shifts in the vibrational bands of the NH₄⁺, SO₄²⁻, and [Ni(H₂O)₆]²⁺ groups. researchgate.net Furthermore, new bands attributed to the dopants themselves can be identified. researchgate.net

In mixed crystals, such as ammonium cobalt nickel sulfate hexahydrate, the vibrational modes of both [Ni(H₂O)₆]²⁺ and [Co(H₂O)₆]²⁺ octahedra can be identified. scielo.brresearchgate.net The substitution of nickel with other divalent cations like copper has also been studied, with DFT calculations and experimental spectra used to analyze the resulting changes in electronic and vibrational properties. nih.govresearchgate.net These studies are crucial for tuning the material's properties for specific technological applications. researchgate.net

Compound Names

| Trivial Name | IUPAC Name |

| Ammonium nickel sulfate | diazanium;nickel(2+);disulfate |

| Ammonium nickel sulfate hexahydrate | diazanium;nickel(2+);disulfate;hexahydrate |

| Nickel sulfate hexahydrate | nickel(2+);sulfate;hexahydrate |

| Ammonium sulfate | diazanium;sulfate |

| Ammonium cobalt nickel sulfate hexahydrate | diazanium;cobalt(2+);nickel(2+);disulfate;hexahydrate |

| Silver nitrate | silver;nitrate |

| Boric acid | boracic acid |

| Copper sulfate | copper(2+);sulfate |

| Water | oxidane |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are cornerstone techniques for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

Thermal Decomposition Pathways

The thermal decomposition of hexaamminenickel(II) sulfate is a multi-stage process primarily involving the loss of ammonia (B1221849) ligands, known as deamination. Studies on analogous compounds, such as hexaamminenickel(II) nitrate (Ni(NH3)62) and hexaamminenickel(II) halides, provide a model for the decomposition pathway of the sulfate complex. researchgate.netresearchgate.net The process generally occurs in distinct steps:

The decomposition of the related compound Ni(NH3)62 shows a deamination process to Ni(NH3)22, followed by a complex decomposition of the remaining salt to nickel oxide. researchgate.net For the sulfate analogue, the intermediate NiSO4 is significantly more stable. researchgate.net

| Decomposition Stage | Reaction | Approximate Temperature Range (°C) | Description |

|---|---|---|---|

| I | [Ni(NH3)6]SO4(s) → [Ni(NH3)2]SO4(s) + 4NH3(g) | ~150 - 320 | Stepwise loss of four ammonia ligands. researchgate.net |

| II | [Ni(NH3)2]SO4(s) → NiSO4(s) + 2NH3(g) | ~320 - 450 | Loss of the remaining two ammonia ligands to form anhydrous nickel(II) sulfate. |

| III | NiSO4(s) → NiO(s) + SO3(g) | > 800 | Decomposition of the stable sulfate intermediate to nickel oxide. researchgate.net |

Dehydration Processes

The process is highly dependent on experimental conditions such as heating rate, sample mass, and atmospheric pressure. researchgate.net Generally, it proceeds through three endothermic transitions observed in DTA, corresponding to distinct mass losses in TGA. researchgate.net

| Dehydration Step | Reaction | Molecules of H2O Lost | Resulting Product |

|---|---|---|---|

| 1 | NiSO4·6H2O(s) → NiSO4·4H2O(s) + 2H2O(g) | 2 | Nickel(II) sulfate tetrahydrate |

| 2 | NiSO4·4H2O(s) → NiSO4·H2O(s) + 3H2O(g) | 3 | Nickel(II) sulfate monohydrate |

| 3 | NiSO4·H2O(s) → NiSO4(s) + H2O(g) | 1 | Anhydrous nickel(II) sulfate |

Note: The temperature ranges for these steps vary significantly with experimental conditions. researchgate.net

Studies on Thermal Stability Enhancement

Enhancing the thermal stability of coordination compounds like hexaamminenickel(II) sulfate is a key objective in materials science for creating more robust materials. researchgate.netresearchgate.net The stability of a metal complex is influenced by factors such as the nature of the metal ion and ligands, and the bonding between them. researchgate.net While specific studies focused solely on [Ni(NH3)6]SO4 are limited, general strategies for improving the thermal stability of metal complexes are applicable.

One primary strategy is elemental doping . Introducing different metal ions into the crystal lattice can enhance structural integrity. For example, doping with elements like aluminum (Al), zirconium (Zr), or magnesium (Mg) has been shown to improve the thermal stability of other nickel-containing materials by relieving internal strain and reducing defects that can initiate decomposition.

Another approach involves the formation of mixed-crystal systems or solid solutions . By combining the hexaamminenickel(II) cation with other metal-ammine complexes or modifying the anion, it may be possible to create a more stable crystal lattice. This increased stability arises from stronger intermolecular forces or more efficient crystal packing, which increases the energy required to break bonds and release volatile ligands like ammonia. acs.org The thermodynamic stability of complexes is often enhanced by effects such as the chelate effect, though this is not directly applicable to the monodentate ammine ligands in this compound. researchgate.net The goal of these modifications is to increase the kinetic and thermodynamic barriers to decomposition, thereby elevating the temperatures at which deamination begins. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the azane-nickel-sulfuric acid system, DFT could be a powerful tool to elucidate reaction mechanisms and analyze interfacial phenomena. However, a review of the current scientific literature indicates that specific DFT studies focusing on the sulfation behavior and interface sulfation pathways within this particular ternary system are not extensively available.

While DFT has been applied to related systems, such as the oxidation of ammonia (B1221849) on nickel oxide surfaces or the interaction of sulfate (B86663) ions with various materials, direct computational investigations into the sulfation mechanisms of nickel ammine complexes are sparse. The following subsections outline the potential applications of DFT in this area, which currently represent research opportunities rather than a summary of existing findings.

DFT calculations could theoretically be employed to model the reaction pathways of sulfation involving nickel ammine complexes. This would involve calculating the energies of reactants, transition states, and products to determine the most energetically favorable routes. Such studies could reveal the step-by-step mechanism of how sulfate ions interact with and modify nickel ammine complexes, providing insights that are difficult to obtain through experimental means alone. At present, there is a lack of published research applying this methodology to the specific sulfation behavior in the azane-nickel-sulfuric acid system.

Similarly, DFT could be utilized to analyze the sulfation pathways at interfaces, for instance, at the surface of a solid catalyst or during the precipitation of nickel-containing solids. These calculations would help in understanding how the presence of a surface influences the sulfation process and the structure of the resulting products. This remains a prospective area for research, as dedicated DFT studies on the interface sulfation pathways in the azane-nickel-sulfuric acid system have not been prominently reported.

Thermodynamic Modeling of Aqueous Solution Equilibria

Thermodynamic modeling is crucial for understanding and predicting the behavior of the complex aqueous solutions formed by azane (ammonia), nickel, and sulfuric acid. These models are used to determine the distribution of different chemical species and to predict the conditions under which various solid phases may precipitate. researchgate.net Pitzer's ion-interaction model is a common and effective approach for modeling the excess thermodynamic properties of these highly non-ideal and concentrated solutions. researchgate.net

In aqueous solutions containing nickel and ammonia, a series of nickel ammine complexes are formed. The specific complexes present and their relative concentrations depend on factors such as pH, temperature, and the total concentrations of nickel and ammonia. researchgate.net The formation of these complexes significantly affects the properties and reactivity of the solution. bac-lac.gc.ca

The speciation of nickel in these solutions can be represented by a series of equilibria, with various nickel ammine complexes coexisting.

Table 1: Nickel Ammine Complexes in Aqueous Solution

| Complex Ion | Formula |

|---|---|

| Hexaaquanickel(II) | [Ni(H₂O)₆]²⁺ |

| Diamminenickel(II) | [Ni(NH₃)₂(H₂O)₄]²⁺ |

| Tetraamminenickel(II) | [Ni(NH₃)₄(H₂O)₂]²⁺ |

This table is generated based on commonly known nickel ammine complexes and does not imply all species are present under all conditions.

Thermodynamic models can be used to generate speciation diagrams that show the mole fraction of each nickel species as a function of, for example, the free ammonia concentration or pH. These diagrams are essential tools for process control in hydrometallurgical applications, as they help in defining the operating conditions to maintain nickel in a soluble form or to selectively precipitate it. bac-lac.gc.ca For instance, at a pH of around 8.5, the nickel tetra-ammine complex is often the predominant species. researchgate.net

The presence of ammonia and sulfate ions creates a complex medium that significantly influences ion exchange processes involving nickel. researchgate.netlut.fi The formation of nickel ammine and sulfate complexes alters the charge and size of the nickel-containing species, which in turn affects their affinity for ion exchange resins. researchgate.net

Research has shown that the uptake of nickel by chelating ion exchangers can be substantially influenced by complex formation. researchgate.net In ammoniacal ammonium (B1175870) sulfate solutions, complexation with ammonia is necessary to prevent the precipitation of nickel hydroxide (B78521). researchgate.net This makes the conditions more favorable for nickel uptake by the ion exchanger, as competition from protons (H⁺) is minimal at the near-neutral pH where these solutions are stable. researchgate.net

Studies have investigated the elution of nickel from ion exchange resins using ammoniacal solutions. A mixture of aqueous ammonia, ammonium sulfate, and a divalent metal salt like magnesium sulfate has been found to be effective for eluting nickel. uq.edu.au The ammonium sulfate enhances the desorption of nickel compared to ammonium carbonate. uq.edu.au

Table 2: Research Findings on Ion Exchange Equilibria

| Research Focus | Key Findings |

|---|---|

| Nickel uptake in ammoniacal ammonium sulfate | Complexation with ammonia prevents nickel precipitation and enhances uptake by chelating ion exchangers. researchgate.net |

| Effect of sulfate complexation | Under acidic conditions, proton complexation by sulfate can favor nickel uptake. researchgate.net |

| Elution of nickel | A mixture of aqueous ammonia, ammonium sulfate, and magnesium sulfate is effective for eluting nickel from iminodiacetic acid resins. uq.edu.au |

This table summarizes key findings from research on ion exchange equilibria in the specified system.

Electrochemical Behavior and Advanced Electrodeposition Research

Nickel Ion Speciation in Electrolyte Solutions

In aqueous solutions of nickel sulfamate (B1201201), the nickel ion (Ni²⁺) exists in various complex forms. The primary species is the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. However, the sulfamate anion can also form complexes with nickel, and boric acid, often used as a buffer, can also lead to the formation of nickel-borate complexes. tandfonline.comresearchgate.net The presence of these different nickel species can influence the electrochemical reactions occurring at the cathode. The equilibrium between these species is dynamic and depends on factors such as the concentration of the bath constituents and the pH of the solution. researchgate.net

Electrochemical Reduction Mechanisms

The electrodeposition of nickel from a sulfamate bath onto a cathodic surface is a multi-step electrochemical process. The overarching reaction is the reduction of nickel ions to nickel metal (Ni⁰). uschrome.com However, the actual mechanism is more intricate, involving several steps and being influenced by various operational parameters. nmfrc.org A micro-kinetic model suggests that the reduction of Ni(II) is a multi-step reaction involving an adsorbed intermediate, Ni(I)ₐₒₛ.

The initial phase of nickel deposition is characterized by the formation of nuclei on the cathode surface. rsc.org The study of current transients in chronoamperometry experiments can reveal the nature of this nucleation. For nickel electrodeposition on glassy carbon, a three-dimensional progressive nucleation model has been identified. electrochemsci.org This means that new nuclei continue to form on the substrate as the deposition process continues. electrochemsci.orgresearchgate.net The growth of these nuclei is also a critical aspect, and various models have been proposed to describe this process, which is often diffusion-controlled. rsc.org The presence of nanoparticles in the electrolyte can influence this process, often resulting in a finer grain size in the final nickel deposit.

The composition of the nickel sulfamate electrolyte, including pH and the concentration of its components, significantly impacts the deposition process and the properties of the resulting nickel layer. hartmaterials.com

pH: The acidity of the bath affects the internal stress and hardness of the deposit. nmfrc.org For instance, a solution with a nickel concentration of 107 g/L exhibits the lowest stress at a pH between 2.9 and 3.8. nmfrc.org Operating the bath at a pH below 3.5 can decrease cathode efficiency. nmfrc.org Conversely, at a pH above 5.0, the hardness of the deposit increases while ductility decreases due to the co-deposition of basic nickel salts. nmfrc.org The Faradaic efficiency of deposition can reach a maximum of 98.5% at a pH of 3.5 to 3.8. sterc.org

Concentration: The concentration of nickel sulfamate is a key factor. Higher concentrations, up to 600 g/L, can allow for higher current densities and thus faster deposition rates. researchgate.net The presence and concentration of other components like nickel chloride and boric acid also play crucial roles. Nickel chloride is added to promote anode corrosion, while boric acid acts as a buffer to maintain the pH. hartmaterials.com

Table 1: Influence of Electrolyte Parameters on Nickel Deposition

| Parameter | Typical Range | Effect on Deposition |

| Nickel Sulfamate Concentration | 90 - 135 g/L (as Ni metal) nmfrc.org | Higher concentrations enable high-speed plating at increased current densities. nmfrc.org |

| pH | 3.5 - 4.8 nmfrc.org | Affects internal stress, hardness, and current efficiency. nmfrc.orgsterc.org |

| Temperature | 40 - 50 °C youtube.com | Influences deposition rate and deposit properties. youtube.com |

| Current Density | Up to 430 A/dm² (with high agitation) nmfrc.org | Determines the rate of deposition. nmfrc.org |

The material of the cathode substrate significantly influences the electrodeposition process and the final properties of the nickel coating. proplate.com The substrate material can affect the adhesion, uniformity, and microstructure of the deposited layer. proplate.com For instance, studies on different metallic substrates like platinum, nickel, and iron have shown that the nature of the substrate impacts the extent of simultaneous hydrogen evolution, which in turn affects the structure of the nickel deposit. researchgate.net The surface characteristics of the substrate play a crucial role in the initial nucleation and subsequent growth of the nickel film. researchgate.net

Electrocrystallization Studies

Electrocrystallization studies of nickel from sulfamate baths focus on understanding and controlling the formation of the crystalline structure of the deposit. The goal is to tailor the grain size, texture, and morphology to achieve desired mechanical and physical properties. The process is influenced by factors such as current density, temperature, and the presence of additives. sterc.org The use of a non-aqueous solvent like formamide (B127407) in a nickel sulfamate bath has been shown to produce bright, adherent, and fine-grained deposits. sterc.org The structure of these deposits, as revealed by techniques like SEM, TEM, and X-ray diffraction, can be correlated with their properties, such as microhardness. sterc.org

Applications in Advanced Coating Technologies (e.g., corrosion resistance, surface hardness)

Nickel coatings deposited from sulfamate electrolytes are highly valued in various industries for their excellent functional properties. metoba.de

Corrosion Resistance: These coatings provide a dense and uniform barrier, offering superior protection against corrosive environments. meadvilleplating.comultraplating.com They are often used as a barrier coating under other materials like hard chrome to create a highly corrosion-resistant system. uschrome.comelectro-coatings.com

Surface Hardness and Wear Resistance: While deposits from a pure sulfamate bath are relatively soft (around 200 HV 0.1), their hardness can be enhanced. metoba.de This makes them suitable for applications requiring exceptional durability and wear resistance. meadvilleplating.comvalencesurfacetech.com The low-stress nature of the deposits also makes them ideal for components that may undergo bending or flexing. uschrome.com

These properties have led to the widespread use of sulfamate nickel plating in the aerospace, electronics, and automotive industries for components that require a combination of strength, ductility, and resistance to corrosion and wear. metoba.devalencesurfacetech.com

Table 2: Applications and Properties of Sulfamate Nickel Coatings

| Application Area | Key Properties | Benefit of Sulfamate Nickel |

| Aerospace | High ductility, low internal stress, corrosion resistance valencesurfacetech.com | Ideal for complex components subject to mechanical stress and harsh environments. valencesurfacetech.com |

| Electronics | Uniform coating, good solderability, diffusion barrier metoba.de | Suitable for intricate contacts and connectors. metoba.de |

| Engineering/Automotive | Wear resistance, machinability, size restoration meadvilleplating.comultraplating.com | Can be used to repair and salvage worn parts. meadvilleplating.comultraplating.com |

Electrochemical Recovery of Nickel from Spent Solutions

The electrochemical recovery of nickel from spent solutions, particularly those containing nickel ammonium (B1175870) sulfate (B86663), is a critical process in hydrometallurgy for recycling and waste treatment. This process, known as electrowinning, involves the deposition of nickel metal onto a cathode from a leach liquor or a purified electrolyte solution. Research in this area focuses on optimizing various parameters to maximize nickel recovery efficiency, purity, and the quality of the deposited metal while minimizing energy consumption.

Spent solutions from various industrial processes, such as electroplating, battery recycling, and catalyst manufacturing, often contain nickel in a sulfate medium. nih.goviapchem.orgchula.ac.th Hydrometallurgical routes are commonly employed to process these wastes, involving a leaching step, typically with sulfuric acid, to dissolve the nickel, followed by purification and then electrochemical recovery. chula.ac.thnih.gov

The electrodeposition of nickel from an ammoniacal sulfate bath is a subject of significant research. researchgate.net The presence of ammonia (B1221849) is crucial as it forms stable nickel-ammonia complexes, which can influence the electrochemical behavior and prevent the precipitation of nickel hydroxide (B78521) at higher pH values. electrochem.org The fundamental cathodic reaction in an acidic sulfate solution is the reduction of Ni²⁺ ions to nickel metal:

Ni²⁺ + 2e⁻ → Ni⁰

However, the hydrogen evolution reaction (HER) is a competing cathodic reaction that reduces the current efficiency:

2H⁺ + 2e⁻ → H₂

Optimizing the electrowinning process involves manipulating operating conditions to favor nickel deposition over hydrogen evolution. Key parameters that influence the process include electrolyte composition, pH, current density, and temperature. researchgate.netresearchgate.net

Detailed Research Findings

Studies have extensively investigated the influence of operating parameters on the efficiency and quality of nickel recovery.

Effect of Operating Conditions: Research on nickel electrowinning from acid sulfate electrolytes has shown that the nickel concentration, pH, and temperature of the electrolyte are critical variables. researchgate.net By carefully selecting these conditions, it is possible to produce good quality deposits that are flat, smooth, and ductile. Conversely, non-optimal conditions can lead to degraded deposits characterized by cracking, curling, and brittleness. researchgate.net

In one study, nickel was recovered from a spent electroplating solution through a process of precipitation with sodium hydroxide, leaching with sulfuric acid, and subsequent electrowinning. chula.ac.th The optimal leaching was achieved with 2 M sulfuric acid, a solid-to-liquid ratio of 100 g/L, and a 60-minute duration, which dissolved over 90% of the nickel precipitate. chula.ac.th The subsequent electrowinning step was analyzed at different cell voltages.

Table 1: Effect of Cell Voltage on Nickel Electrowinning from a Spent Plating Solution. chula.ac.th

| Cell Voltage (V) | Nickel Recovery (%) | Nickel Purity (%) | Current Efficiency (%) |

|---|---|---|---|

| 3.3 | - | - | - |

| 3.5 | ~61 | 99 | ~16 |

| 3.7 | - | - | - |

Data derived from a 24-hour electrowinning process. The study identified 3.5 V as the optimal voltage for maximizing recovery while maintaining high purity.

Influence of Additives and Bath Composition: The composition of the electrolytic bath significantly affects the deposition process. The electrodeposition of nickel from a solution containing nickel sulfate, boric acid, ammonium sulfate, and sodium gluconate has been investigated. researchgate.net Optimal conditions for producing deposits without other additives were found to be a bath composition of 0.2 mol/l NiSO₄·6H₂O, 0.4 mol/l ammonium sulfate, 0.4 mol/l boric acid, and 0.2 mol/l sodium gluconate, at a pH of 8 and a current density of 2.5 A/dm² at 25°C. researchgate.net Under these conditions, a cathodic current efficiency of 96.5% was achieved. researchgate.net

The addition of organic compounds can also modify the outcome. For instance, the use of acetone (B3395972) in an ammoniacal sulfate bath was found to influence current efficiency and the morphology of the deposited nickel powder. researchgate.net The current efficiency increased with acetone concentration up to 15% V/V, after which it decreased. researchgate.net The resulting nickel powder was dendritic and porous. researchgate.net

Table 2: Optimal Conditions for Nickel Deposition from an Additive-Free Bath. researchgate.net

| Parameter | Optimal Value |

|---|---|

| NiSO₄·6H₂O Concentration | 0.2 mol/l |

| Ammonium Sulfate Concentration | 0.4 mol/l |

| Boric Acid Concentration | 0.4 mol/l |

| Sodium Gluconate Concentration | 0.2 mol/l |

| pH | 8 |

| Current Density | 2.5 A/dm² |

| Temperature | 25 °C |

| Resulting Cathodic Current Efficiency | 96.5% |

Recovery from Specific Waste Streams: The recovery of nickel from spent batteries is another important application of electrowinning. After leaching nickel from the cathode material of spent Ni-Cd or Li-ion batteries, electrowinning is used to recover metallic nickel. iapchem.orgescholarship.org One study on spent Ni-Cd batteries used sulfuric acid as the leaching agent and achieved a recovery efficiency of 90.8% through regular leaching followed by electrodeposition. iapchem.org The direct electrochemical recovery of nickel from the leach liquor of Li-ion battery cathodes can be complicated by the presence of cobalt, which tends to co-deposit. researchgate.net Therefore, separation methods are often required before electrowinning to ensure high-purity nickel deposits. researchgate.net

Catalytic Applications and Reaction Mechanisms

Precursor Material for Nickel Catalyst Synthesis

Nickel ammonium (B1175870) sulfate (B86663) is a crucial precursor in the preparation of various nickel-based catalysts. acs.orgyoutube.comgoogle.com The synthesis of these catalysts often involves the reduction of the nickel(II) ions present in the salt to metallic nickel or the formation of nickel oxides, which then act as the active catalytic species. acs.orgresearchgate.net For instance, nickel catalysts used in hydrogenation reactions can be prepared from nickel ammonium sulfate. researchgate.net The process typically involves dissolving the salt in a suitable solvent, followed by a reduction step. researchgate.net The resulting finely divided nickel powder possesses a high surface area, which is essential for its catalytic activity. researchgate.net

Furthermore, nickel ammonium sulfate is used in the preparation of nickel-based electrocatalysts for applications such as water splitting. The counter anions in the nickel salt precursor, such as sulfate (SO₄²⁻), have been shown to significantly influence the structure and characteristics of the resulting nickel oxide films. acs.org Studies have indicated that using nickel sulfate as a precursor can lead to the formation of amorphous Ni(III) oxide nanosheet films, which exhibit superior performance in the oxygen evolution reaction (OER) compared to crystalline Ni(II)O films formed from other nickel salts. acs.org

The synthesis of specialty catalysts, such as those for the electrocatalytic decomposition of urea, also utilizes nickel ammonium sulfate. acs.orgosti.gov In these preparations, the compound is used to introduce nickel, which is the active site for the decomposition reaction. acs.orgosti.gov

Role in Organic Transformation Catalysis

Nickel ammonium sulfate plays a direct and indirect role in catalyzing important organic reactions, particularly hydrogenation and amination reactions.

Hydrogenation Reactions

Nickel catalysts, often prepared from precursors like nickel ammonium sulfate, are widely employed in the hydrogenation of unsaturated organic compounds. researchgate.netwikipedia.org These heterogeneous reactions involve the addition of hydrogen across double or triple bonds in molecules like alkenes and alkynes. libretexts.org The nickel catalyst provides a surface on which the reactants, hydrogen and the unsaturated compound, are adsorbed. libretexts.org This adsorption facilitates the breaking of the H-H bond in hydrogen and the π-bond in the unsaturated molecule, leading to the formation of new C-H bonds and a saturated product. libretexts.org

The process of hydrogen reduction of nickel from ammoniacal sulfate solutions is a key method for producing the nickel powder used in these catalytic applications. researchgate.net This involves injecting hydrogen into an aqueous solution of nickel ammonium sulfate under high pressure and temperature, resulting in the precipitation of fine nickel powder. researchgate.net

Amination of Aryl Chlorides with Ammonia (B1221849) or Ammonium Salts

A significant application of nickel catalysis, where ammonium sulfate is directly involved, is the amination of aryl chlorides. nih.govnih.govresearchgate.net This reaction is a crucial method for synthesizing primary arylamines, which are important intermediates in the pharmaceutical and materials science industries. researchgate.netnih.gov Nickel-based catalytic systems have been developed that effectively couple aryl chlorides with ammonia or ammonium salts, including ammonium sulfate, to form the desired aniline (B41778) derivatives. nih.govnih.govresearchgate.netacs.orgorgsyn.orgresearchgate.net

Research has shown that well-defined, single-component nickel(0) precatalysts containing specific phosphine (B1218219) ligands are highly effective for this transformation. nih.govresearchgate.net Ammonium sulfate can serve as a practical and easily handled source of ammonia for these reactions. nih.gov The reactions are typically carried out in the presence of a base and a suitable solvent, such as 2-methyltetrahydrofuran. nih.govorgsyn.org The scope of this reaction is broad, tolerating a variety of substituents on the aryl chloride, including both electron-donating and electron-withdrawing groups, as well as heterocyclic chlorides. nih.gov

Mechanistic Investigations of Catalytic Cycles

The mechanism of nickel-catalyzed amination reactions has been the subject of extensive study to understand the role of the catalyst and optimize reaction conditions. figshare.comresearchgate.net For the amination of aryl chlorides, the catalytic cycle is generally believed to involve a nickel(0)/nickel(II) pathway. figshare.com

The proposed mechanism typically begins with the oxidative addition of the aryl chloride to a nickel(0) complex, forming a nickel(II) intermediate. This step is often the rate-determining step of the cycle. The subsequent steps involve coordination of the amine (or ammonia from the ammonium salt) to the nickel center, followed by deprotonation by a base to form a nickel-amido complex. The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active nickel(0) catalyst, thus closing the catalytic loop.

Mechanistic studies, including kinetic analyses and the isolation and characterization of intermediates, have provided strong evidence for this catalytic cycle. figshare.com For instance, the oxidative addition complex has been identified as the resting state of the catalyst in some systems. figshare.com Understanding these mechanistic details is crucial for the rational design of more efficient and selective nickel catalysts for amination and other cross-coupling reactions.

Metal Leaching from Spent Catalysts using Ammonium Sulfate Systems

Ammonium sulfate also finds application in hydrometallurgical processes for the recovery of valuable metals from spent catalysts. researchgate.netresearchgate.netnih.gov Spent hydrodesulfurization (HDS) catalysts from petroleum refineries, for example, contain significant amounts of nickel and other metals. researchgate.net Leaching with ammonium sulfate solutions provides a method to selectively recover nickel from these spent materials. researchgate.net

Studies have shown that a significant percentage of nickel can be leached from spent HDS catalysts using an aqueous solution of ammonium sulfate. researchgate.net The efficiency of the leaching process is influenced by factors such as the concentration of the ammonium sulfate solution, temperature, and reaction time. researchgate.net For instance, one study reported that about 94% of nickel was leached from a spent catalyst using a 2.6 mol/dm³ ammonium sulfate solution at 368 K over 90 minutes. researchgate.net

Applications in Advanced Materials Science and Engineering

Crystal Engineering for Optical Materials

The engineering of crystalline materials at the molecular level allows for the precise control of their physical and chemical properties, tailoring them for specific optical applications. Ammonium (B1175870) nickel sulfate (B86663) has proven to be a valuable compound in this regard.

Ammonium nickel sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), abbreviated as ANSH, has been identified as a promising new crystal material for ultraviolet (UV) light filters. researchgate.netgoogle.com These crystals exhibit favorable optical properties for UV filtering, including high transmittance at wavelengths below 300 nm and strong absorption at UV wavelengths greater than 350 nm. google.com This characteristic is particularly useful in solar-blind optical systems and missile warning systems, where distinguishing between UV sources from missile exhausts and natural UV radiation is critical. google.com

A key advantage of ANSH crystals is their enhanced thermal stability compared to nickel sulfate hexahydrate (NSH) crystals. researchgate.net Research has shown that ANSH crystals can be stable at temperatures up to 125°C for extended periods, a significant improvement over NSH which can degrade at temperatures above 60-65°C. google.comtandfonline.com The growth of large, high-quality single ANSH crystals is often achieved through the aqueous solution cooling method, using spontaneously crystallized small crystals as seeds. google.com

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O | google.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dehydration Temperature | Above 96.06°C | researchgate.net |

| UV Transmission Peak | ~250 nm | researchgate.net |

The synthesis of mixed metal sulfate hexahydrate crystals, where nickel is partially substituted with other transition metals like cobalt or copper, has been explored to further refine the material's properties for specific applications. These mixed crystals belong to the family of Tutton's salts. researchgate.netresearchgate.net

For instance, ammonium nickel cobalt sulfate hexahydrate ((NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O) crystals have been successfully grown and analyzed. researchgate.net The introduction of cobalt into the ammonium nickel sulfate crystal lattice can improve optical performance for UV light filters. researchgate.net Similarly, ammonium nickel-copper sulfate hexahydrate ((NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O) mixed crystals have been synthesized and shown to exhibit high transmittance (up to 98%) in the ultraviolet region, making them promising for UV light filters and sensors in solar-blind technology. researchgate.netdaneshyari.com

The growth of these mixed crystals is typically achieved by the slow evaporation of an aqueous solution containing the respective metal sulfates and ammonium sulfate. researchgate.net Characterization techniques such as X-ray diffraction are used to determine the crystal structure and lattice parameters.

| Mixed Crystal System | Empirical Formula | Noteworthy Property | Reference |

| Ammonium Nickel Cobalt Sulfate | (NH₄)₂Ni₀.₈₃Co₀.₁₇(SO₄)₂·6H₂O | Improved optical performance for UV filters | researchgate.net |

| Ammonium Nickel Copper Sulfate | (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O | Up to 98% transmittance in the UV region | researchgate.net |

Development of Specialty Glazes and Pigments

Nickel compounds, including nickel sulfate, play a role in the formulation of specialty glazes and pigments for ceramics. Nickel sulfate crystals are utilized in coating applications for ceramics. bluestonemc.com Nickel compounds are known to impart stability and strength to ceramic products. bluestonemc.com

In the production of pigments, nickel can be a key component. For example, a ceramic pigment has been developed from a by-product of nickel production. researchgate.net When incorporated into glazes, this pigment can produce high-quality colored coatings on porcelain and faience articles. researchgate.net The use of nickel-containing compounds allows for the creation of a range of colors in ceramic glazes, from brown to green hues.

Integration into Doped Crystal Systems for Modified Properties

The intentional introduction of impurities, or dopants, into a crystal lattice is a powerful technique to modify the material's properties. In the context of ammonium nickel sulfate, doping with other divalent metal ions is a common strategy. The presence of ammonium ions as an "impurity" in nickel sulfate solutions can lead to the formation of the double salt, (NH₄)₂Ni(SO₄)₂·6H₂O, which exhibits different and often superior properties compared to nickel sulfate hexahydrate alone. nih.gov

Research has shown that the addition of ammonium ions can alter the crystal growth rate and activation energy of crystallization. nih.govmdpi.com At high concentrations, ammonium ions incorporate into the crystal structure, leading to the formation of the Tutton's salt. nih.gov This "doping" with ammonium results in crystals with increased thermal stability. nih.gov Furthermore, the co-doping with other metals like cobalt in ammonium nickel sulfate crystals is a method to create more sophisticated UV light filters. researchgate.net

Growth of Unidirectional Crystals for Specific Orientations

For certain optical and electronic applications, it is crucial to have single crystals with a specific crystallographic orientation. Unidirectional crystal growth methods are employed to achieve this. The Sankaranarayanan-Ramasamy (S-R) method is a novel technique that has been successfully used to grow large, unidirectional ammonium nickel sulfate (ANSH) single crystals. tandfonline.com

In one study, a [1 1 0] oriented ANSH seed crystal was used to grow a single crystal of significant size (17 mm in diameter and 95 mm in length). tandfonline.com This method offers the advantage of converting the solution to a crystal with nearly 100% efficiency. tandfonline.com The resulting unidirectional crystals exhibit good crystallinity and the desired optical transmission characteristics for applications like ultraviolet filters. tandfonline.com

Hydrometallurgical and Separation Processes

Leaching Processes Utilizing Ammonium (B1175870) Sulfate (B86663)

Ammonium sulfate is a key reagent in several leaching techniques, particularly in conjunction with roasting, to selectively extract non-ferrous metals from complex, low-grade ores and concentrates.

The combination of roasting with ammonium sulfate followed by a water or ammonia (B1221849) leach is an effective method for recovering valuable metals from various sources, including low-grade nickel ores, copper-nickel concentrates, and industrial waste. mdpi.comhep.com.cn This pyro-hydrometallurgical route involves heating the ore with ammonium sulfate to convert metal oxides and sulfides into water-soluble metal sulfates. researchgate.netresearchgate.net The gas products from the thermal decomposition of ammonium sulfate, such as NH₃, SO₂, N₂, and H₂O, contribute to a complex roasting mechanism. mdpi.com

This process is considered a promising and environmentally safer alternative due to its high metal recovery rates, selectivity, energy efficiency, and lower costs compared to traditional pyrometallurgical methods. mdpi.comresearchgate.net For instance, in the treatment of converter slag, ammonium sulfate has been used to recover nickel, cobalt, and copper. mdpi.com Similarly, it is effective in processing low-grade lateritic and mixed nickel ores. mdpi.com

Research has demonstrated high recovery efficiencies for multiple metals under optimized conditions. Studies on low-grade nickel sulfide (B99878) ore and copper-nickel concentrates have yielded significant recovery rates for nickel, copper, and cobalt. researchgate.netnih.gov For example, under optimal conditions for a specific low-grade ore—an ammonium sulfate/ore ratio of 0.8 g/g, a roasting temperature of 400°C, and a roasting time of 2 hours—the leaching recoveries for Ni, Cu, Fe, and Mg were 83.48%, 76.24%, 56.43%, and 62.15%, respectively. hep.com.cnresearchgate.netcas.cncas.cn In another study on a copper-nickel concentrate, sintering at 400°C with a concentrate-to-ammonium sulfate ratio of 1:7 resulted in nickel and copper recoveries of 95.3% and 92.1% after water leaching. mdpi.com

The effectiveness of ammoniacal leaching for recovering metals like nickel, copper, and zinc from low-grade oxide ores and other complex resources is well-established. researchgate.net In one study on a complex matte, leaching with a solution of 2 M NH₄OH and 2 M (NH₄)₂SO₄ at 200°C under pressure recovered 93.8% of copper, 85.3% of nickel, and 76.5% of cobalt. researchgate.net

Recovery of Metals Using Ammonium Sulfate Roasting-Leaching

| Source Material | Target Metals | Optimal Conditions | Recovery Efficiency | Reference |

|---|---|---|---|---|

| Low-Grade Nickel Ore | Ni, Cu, Fe, Mg | 400°C, 2 hr roast, 0.8 g/g (NH₄)₂SO₄/ore ratio | Ni: 83.48%, Cu: 76.24%, Fe: 56.43%, Mg: 62.15% | hep.com.cnresearchgate.netcas.cn |

| Copper-Nickel Concentrate | Ni, Cu | 400°C roast, 1:7 concentrate/(NH₄)₂SO₄ ratio | Ni: 95.3%, Cu: 92.1% | mdpi.com |

| Low-Nickel Matte | Ni, Cu, Co | Two-stage roast (500°C with (NH₄)₂SO₄, then 680°C with Na₂SO₄) | Ni: 92.1%, Cu: 97.6%, Co: 99.3% | nih.gov |

| Oxide-Sulfide Mixed Ore Concentrate | Ni, Cu, Co | Optimized roasting and water leaching | Ni: 95%, Cu: 98%, Co: 88% | researchgate.net |

| Complex (Cu-Ni-Co-Fe) Matte | Cu, Ni, Co | 200°C, 1 hr leach, 2 M NH₄OH + 2 M (NH₄)₂SO₄ | Cu: 93.8%, Ni: 85.3%, Co: 76.5% | researchgate.net |

Sulfation roasting is a key activation technique that transforms target metals in ores into soluble sulfates, which can then be leached with water. tandfonline.com This process is particularly effective for cleaner nickel production from complex, low-grade ores. researchgate.netmdpi.com When ammonium sulfate is used as the sulfating agent, it decomposes upon heating, producing gases that react with the metal compounds in the ore. mdpi.com This method allows for the selective sulfation of non-ferrous metals like nickel, copper, and cobalt, while iron often remains in the form of insoluble oxides like magnetite and hematite. mdpi.com

The process is typically conducted at relatively low temperatures, for example, 400°C, which is significantly lower than conventional pyrometallurgical processes and thus more energy-efficient. mdpi.comhep.com.cn The efficiency of the sulfation is influenced by parameters such as roasting temperature, time, and the ratio of ammonium sulfate to ore. hep.com.cnresearchgate.netcas.cn Studies have shown that the sulfation of nickel can be significantly improved when ammonium sulfate is used in conjunction with other media like sodium sulfate or sulfuric acid, achieving sulfation yields of 90% or more. mdpi.com For instance, roasting a nickel laterite ore with a mixture of ammonium bisulfate and sulfuric acid can effectively convert the nickel minerals into soluble NiSO₄. tandfonline.com

The general mechanism involves the conversion of minerals into sulfates such as Fe₂(SO₄)₃, MgSO₄, and NiSO₄. tandfonline.com The subsequent leaching step, often with water or a dilute ammonia solution, dissolves these metal sulfates, separating them from the insoluble gangue material. researchgate.nettandfonline.com

Precipitation Methods for Selective Metal Separation

Following the leaching stage, the resulting pregnant leach solution contains a mixture of dissolved metal sulfates. Selective precipitation is a critical step to separate and purify the target metals.

A facile method for isolating nickel and cobalt from sulfate leachates is through the co-crystallization of a double salt, often referred to as a Tutton's salt, with the general formula (NH₄)₂M(SO₄)₂·6H₂O, where M can be Ni or Co. researchgate.netrsc.org This process avoids the need for organic solvents and can reduce the number of steps required for metal isolation. researchgate.net

The addition of ammonium sulfate to a mixed nickel-cobalt (B8461503) aqueous solution reduces the solubility of the metals and causes the precipitation of a solid solution of the double salts. rsc.org Thermodynamic modeling and experimental results show that the solubility of the nickel double salt is lower than that of the cobalt double salt, which allows for fractional precipitation. researchgate.net This separation can be controlled by adjusting the temperature and the concentration of ammonium sulfate. researchgate.netrsc.org

Research has demonstrated that nickel-rich sulfate double salts can be preferentially precipitated at temperatures between 30–45 °C, while cobalt-rich salts are formed at lower temperatures of 2–9 °C. researchgate.netrsc.org Using this method on a leachate from lithium-ion batteries, recoveries of 99% for nickel and 89% for cobalt were achieved. researchgate.net The addition of ammonium sulfate is a highly effective way to precipitate nickel, capable of reducing its concentration in the solution by up to three orders of magnitude. rsc.org

The jarosite process is a hydrometallurgical technique used to remove impurities, particularly iron, from acidic sulfate solutions. wikipedia.orgresearchgate.net In the context of producing high-purity, battery-grade nickel sulfate, this method can also be adapted for the deep removal of ammonium and sodium impurities. tandfonline.comtandfonline.com These impurities can negatively affect the performance of ternary cathode materials in lithium-ion batteries. tandfonline.com

The process involves adding an iron source (like iron sulfate) to the impure nickel sulfate solution and adjusting the pH and temperature to precipitate jarosite, a compound that incorporates impurities like ammonium (forming ammonium jarosite, (NH₄)Fe₃(SO₄)₂(OH)₆) and sodium. tandfonline.comtandfonline.com A study on this process identified optimal conditions for the removal of ammonium and sodium as a reaction temperature of 95°C, an endpoint pH of 2.06, and a reaction time of 2 hours. tandfonline.comtandfonline.com Under these conditions, removal rates for ammonium and sodium reached 98.7% and 98.5%, respectively. tandfonline.comtandfonline.com

While effective for impurity removal, the jarosite process introduces iron into the solution, which must then be removed in a subsequent step, typically through hydrolysis and precipitation. tandfonline.com

Impurity Removal via Jarosite Precipitation from Nickel Sulfate Solution

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 95°C | tandfonline.comtandfonline.com |

| Endpoint pH | 2.06 | tandfonline.comtandfonline.com |

| Reaction Time | 2 hours | tandfonline.comtandfonline.com |

| Ratio of Iron Addition | 1.6 | tandfonline.comtandfonline.com |

| Ammonium Removal | 98.7% | tandfonline.comtandfonline.com |

| Sodium Removal | 98.5% | tandfonline.comtandfonline.com |

Ion Exchange for Metal Recovery and Purification

Ion exchange is a widely used technology for the recovery and purification of metals from various process and waste streams, including those generated in nickel hydrometallurgy. nih.gov Chelating ion exchange resins are particularly effective for selectively removing nickel from solutions containing high concentrations of ammonium sulfate. researchgate.netgoogle.com

In ammoniacal ammonium sulfate solutions, nickel exists in complex forms, which influences its uptake by ion exchange resins. researchgate.net The presence of ammonia is necessary to prevent the precipitation of nickel at near-neutral pH, creating conditions that are favorable for nickel uptake by the resin. researchgate.net At a pH near 7, competition from hydrogen ions is minimal, and the selectivity for Ni²⁺ over NH₄⁺ is high, leading to efficient nickel recovery. researchgate.net

Efficacy of Chelating Ion Exchangers

The recovery of nickel from sulfuric acid and ammoniacal sulfate solutions is a critical step in hydrometallurgical circuits. Chelating ion exchangers have demonstrated significant efficacy in this role due to their selectivity for nickel ions over other metals. These resins typically feature functional groups that form stable complexes with nickel.